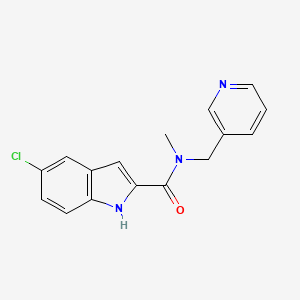
3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one, also known as α-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive stimulant that has gained popularity in recent years due to its potent effects and easy availability. The chemical structure of α-PVP is similar to other cathinones such as MDPV and methylone, which are known to produce euphoric and stimulant effects.
作用機序
The exact mechanism of action of α-PVP is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which produces the stimulant effects observed with α-PVP use. It is also believed to have some affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The use of α-PVP has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also produces a range of psychological effects, including feelings of euphoria, increased energy, and increased sociability. However, prolonged use of α-PVP can lead to negative effects, such as paranoia, anxiety, and psychosis.
実験室実験の利点と制限
The advantages of using α-PVP in laboratory experiments are its potent effects, ease of synthesis, and availability. It is also a useful tool for investigating the mechanisms of action of cathinones and their effects on the central nervous system. However, the use of α-PVP in laboratory experiments is limited by its potential for abuse and the negative effects associated with its use. Researchers must take precautions to ensure that the use of α-PVP is conducted in a safe and ethical manner.
将来の方向性
There are several future directions for α-PVP research. One area of interest is the development of new cathinone derivatives that have improved therapeutic potential and reduced potential for abuse. Another area of interest is the investigation of the long-term effects of α-PVP use and its potential for addiction. Additionally, research on the use of α-PVP as a tool for investigating the mechanisms of action of other psychoactive compounds is also an area of interest.
Conclusion:
In conclusion, 3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one, or α-PVP, is a synthetic cathinone that has gained popularity in recent years due to its potent psychoactive effects. It is a useful tool for investigating the mechanisms of action of cathinones and their effects on the central nervous system. However, its potential for abuse and negative effects associated with its use must be taken into consideration when using it in laboratory experiments. Further research is needed to investigate the potential therapeutic uses of α-PVP and its long-term effects on the brain and behavior.
合成法
The synthesis of α-PVP involves the reaction of 1-benzoyl-2-(pyrrolidin-1-yl)propan-1-one with indole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction produces 3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one as the final product. The synthesis of α-PVP is relatively simple, and the starting materials are readily available, making it easy to produce in large quantities.
科学的研究の応用
α-PVP has been studied extensively in the scientific community due to its potent psychoactive effects. It has been used as a research tool to investigate the mechanisms of action of cathinones and their effects on the central nervous system. α-PVP has been shown to produce stimulant effects similar to other cathinones, such as increased locomotor activity, hyperthermia, and increased dopamine release in the brain.
特性
IUPAC Name |
3-indol-1-yl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15(17-9-3-4-10-17)8-12-16-11-7-13-5-1-2-6-14(13)16/h1-2,5-7,11H,3-4,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOGMWTZGSDQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Indol-1-yl-1-pyrrolidin-1-ylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)
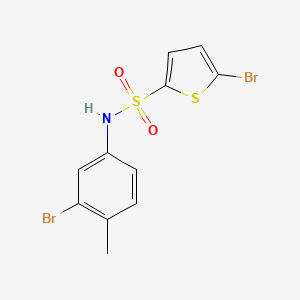
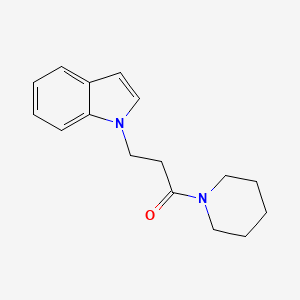
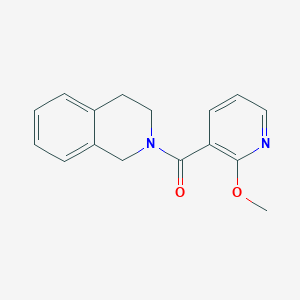
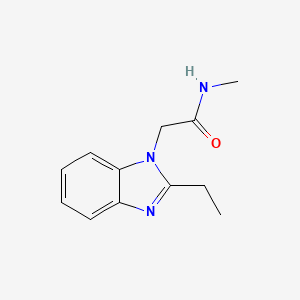
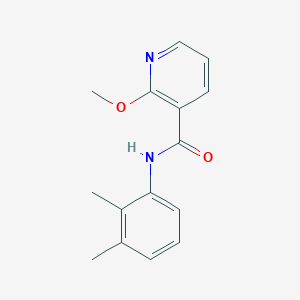

![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)

![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)

![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)
